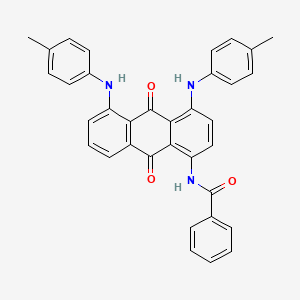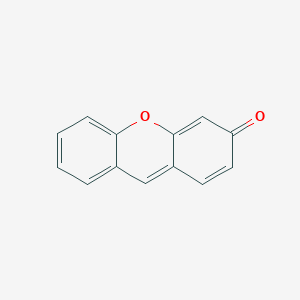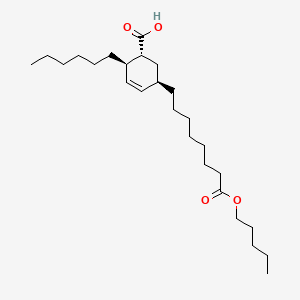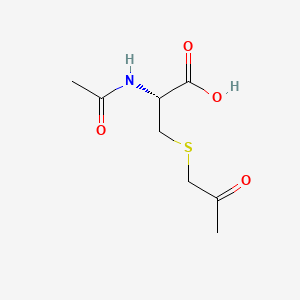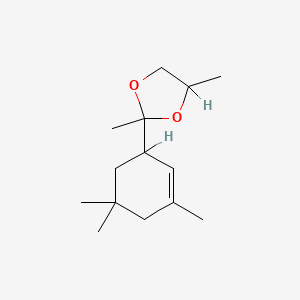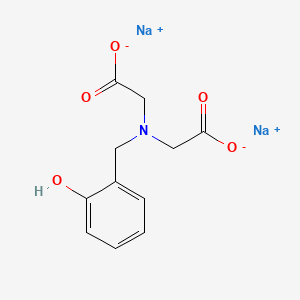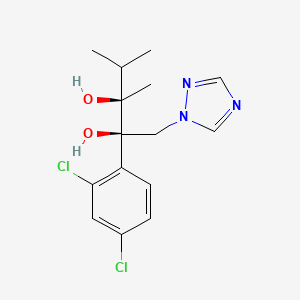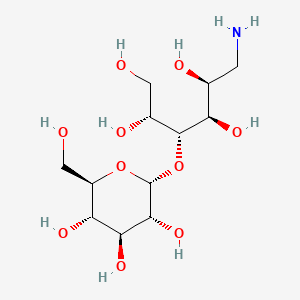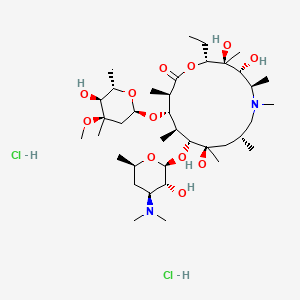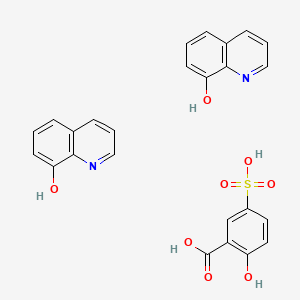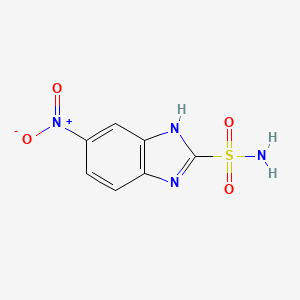![molecular formula C22H41NO5 B12688587 Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate CAS No. 65706-29-8](/img/structure/B12688587.png)
Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of EINECS 265-889-1 involves the refining of petroleum fractions. The process includes treating a petroleum fraction with hydrogen in the presence of a catalyst. This treatment results in the formation of hydrocarbons with specific carbon numbers and structures .
Industrial Production Methods
Industrial production of EINECS 265-889-1 requires specific processing steps to meet regulatory and safety requirements. The production process typically involves distillation to achieve a narrow boiling range, ensuring the desired volatility and flammability characteristics .
Chemical Reactions Analysis
Types of Reactions
EINECS 265-889-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the hydrocarbon molecules, leading to the formation of alcohols, aldehydes, and carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in the formation of alkanes from alkenes or alkynes.
Substitution: This reaction involves the replacement of hydrogen atoms in the hydrocarbon molecules with other atoms or groups, such as halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, halogens, and various catalysts. The reaction conditions vary depending on the desired products and may include high temperatures, pressures, and specific catalysts .
Major Products Formed
The major products formed from these reactions include alcohols, aldehydes, carboxylic acids, alkanes, and halogenated hydrocarbons .
Scientific Research Applications
EINECS 265-889-1 has a wide range of scientific research applications, including:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed in the extraction and purification of biological molecules.
Medicine: Utilized in the formulation of pharmaceutical products.
Industry: Applied in the production of coatings, adhesives, and cleaning agents.
Mechanism of Action
The mechanism of action of EINECS 265-889-1 involves its ability to dissolve various substances due to its hydrocarbon composition. The molecular targets and pathways involved include interactions with lipid membranes and proteins, facilitating the solubilization and transport of hydrophobic molecules .
Comparison with Similar Compounds
EINECS 265-889-1 can be compared with other hydrocarbon solvents, such as:
EINECS 265-149-8: A hydrocarbon solvent with a similar carbon number range but different isomer composition.
EINECS 265-151-9: Another hydrocarbon solvent with a distinct boiling range and volatility characteristics.
The uniqueness of EINECS 265-889-1 lies in its specific carbon number range and isomer composition, which provide it with unique physical and chemical properties .
Properties
CAS No. |
65706-29-8 |
|---|---|
Molecular Formula |
C22H41NO5 |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate |
InChI |
InChI=1S/C22H41NO5/c1-3-27-21(25)15-11-6-5-10-14-19(22(26)28-4-2)23-17-16-20(24)18-12-8-7-9-13-18/h18-20,23-24H,3-17H2,1-2H3 |
InChI Key |
DWBUWRWBSIVVAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCC(C(=O)OCC)NCCC(C1CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




